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Compound of Interest

Compound Name: [Ala2] Met-Enkephalinamide

Cat. No.: B12407390

For researchers, scientists, and drug development professionals, this guide provides an
objective in vivo comparison of [Ala2] Met-Enkephalinamide and synthetic Leu-enkephalin
analogs, focusing on their analgesic efficacy, receptor binding profiles, and metabolic stability.
The information is supported by experimental data to aid in the selection of appropriate
compounds for further investigation.

Endogenous enkephalins, Met-enkephalin and Leu-enkephalin, are potent neuromodulators of
pain, but their therapeutic potential is limited by rapid enzymatic degradation in vivo. To
overcome this, synthetic analogs have been developed with modifications to their peptide
structure. This guide focuses on a prominent Met-enkephalin analog, [D-Ala2] Met-
enkephalinamide (DALA), and compares its in vivo performance with a well-characterized Leu-
enkephalin analog, [D-Ala2, D-Leu5]-enkephalin (DADLE).

Quantitative Comparison of Enkephalin Analogs

The following table summarizes key in vivo and in vitro data for [Ala2] Met-Enkephalinamide
and a representative Leu-enkephalin analog. These synthetic peptides demonstrate
significantly enhanced stability and analgesic potency compared to their endogenous
counterparts.
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Parameter

[Ala2] Met-
Enkephalinamide
(DALA)

[D-Ala2, D-Leu5]-
Enkephalin
(DADLE)

Endogenous Met-
Enkephalin

Analgesic Potency

Potent and long-
lasting analgesia at
low doses (5-10 ug)
when microinjected
into the rat brain.[1][2]

Potent and longer-
acting analgesic in
vivo compared to Met-

enkephalin.[3]

Weak and short-
lasting analgesic
effect.[4]

Receptor Binding
Affinity (Kiin nM)

Binds to opiate
receptors almost as
tightly as methionine-
enkephalin.[1][2]

p-Opioid Receptor:
~50, 3-Opioid
Receptor: 5-8.[3]

High affinity for both p
and o opioid
receptors, with a
preference for the 6

receptor.[3]

Enzymatic Stability

Not susceptible to
degradation by brain

enzymes.[1][2]

Significantly improved
stability due to D-
amino acid

substitutions.[3]

Rapidly degraded in

vivo.[3]

Route of
Administration for

Analgesia

Intracerebroventricular

injection.[4]

Intrathecal,
intracerebroventricular

, intravenous.[3]

Intracerebroventricular

injection.[4]

In Vivo Analgesic Effects

[Ala2] Met-Enkephalinamide (DALA) has been shown to produce profound and long-lasting

morphine-like analgesia when administered directly into the brain of rats.[1][2] Studies using

the hot plate test have demonstrated that DALA has a striking and long-lasting analgesic effect

compared to the weak and short-lived effect of its parent compound, Met-enkephalin.[4]

Similarly, Leu-enkephalin analogs, such as [D-Ala2, D-Leu5]-enkephalin (DADLE), have been

engineered for enhanced stability and potent in vivo analgesic activity. The substitution of D-

amino acids at positions 2 and 5 renders the peptide less susceptible to enzymatic

degradation, leading to a more potent and longer-lasting analgesic effect compared to native

Leu-enkephalin.[3]
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Receptor Binding and Selectivity

Both Met-enkephalin and Leu-enkephalin, along with their synthetic analogs, exert their effects
primarily through the activation of mu (1) and delta (&) opioid receptors. Endogenous Met-
enkephalin displays a high affinity for both p and & receptors, with a preference for the 6
receptor.[3] [Ala2] Met-Enkephalinamide also binds tightly to opioid receptors.[1][2]

The synthetic Leu-enkephalin analog, DADLE, exhibits a higher selectivity for the &-opioid
receptor compared to the p-opioid receptor.[3] This selectivity can be advantageous in research
aimed at elucidating the specific physiological roles of the d-opioid receptor.

Pharmacokinetics and Stability

A major hurdle for the therapeutic use of endogenous enkephalins is their rapid breakdown by
peptidases. The modifications in synthetic analogs like DALA and DADLE are specifically
designed to confer resistance to this enzymatic degradation. The substitution of a D-alanine at
the second position in both DALA and DADLE protects the N-terminus from aminopeptidase
cleavage, significantly extending their biological half-life and duration of action in vivo.[1][2][3]

Experimental Protocols
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of enkephalin analogs for different opioid
receptor subtypes (4, 8, K).

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or
brain tissue).

Radioligand with high affinity for the target receptor (e.g., [3H][DAMGO for u, [3H]DPDPE for
0).

Unlabeled enkephalin analogs at various concentrations.

Incubation buffer (e.g., 50 mM Tris-HCI, pH 7.4).
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e Glass fiber filters.
e Scintillation counter.
Procedure:

o Cell membranes are incubated with a fixed concentration of the radioligand and varying
concentrations of the unlabeled competitor ligand (the enkephalin analog).

e The mixture is incubated to allow the binding to reach equilibrium.

e The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from
the free radioligand.

« Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
e The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

e The data is analyzed to calculate the IC50 (the concentration of the unlabeled ligand that
inhibits 50% of the specific binding of the radioligand), which is then used to determine the Ki
value.[3]

Hot Plate Test for Analgesia

Objective: To assess the analgesic effect of enkephalin analogs in rodents.
Materials:

e Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

Test animals (e.g., rats or mice).

Enkephalin analog solution for administration.

Vehicle control solution (e.g., saline).

Timer.

Procedure:
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» Abaseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for
each animal by placing it on the hot plate. A cut-off time is established to prevent tissue
damage.

o The enkephalin analog or vehicle is administered to the animals, typically via
intracerebroventricular or intravenous injection.

o At predetermined time intervals after administration, the latency to the nociceptive response
is measured again.

e The analgesic effect is often expressed as the percentage of the maximal possible effect
(%MPE).

o Dose-response curves can be generated to determine the ED50 (the dose that produces
50% of the maximal effect).

Visualizing Key Pathways and Workflows
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Caption: Opioid Receptor Signaling Pathway
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In Vivo Analgesic Testing Workflow
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Caption: In Vivo Analgesic Testing Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://pubmed.ncbi.nlm.nih.gov/968485/
https://pubmed.ncbi.nlm.nih.gov/968485/
https://www.chemsrc.com/Paper/678627.html
https://www.chemsrc.com/Paper/678627.html
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_D_Ala2_D_Leu5_Enkephalin_DADLE_and_Met_Enkephalin_Activity.pdf
https://pubmed.ncbi.nlm.nih.gov/6548283/
https://www.benchchem.com/product/b12407390#comparing-ala2-met-enkephalinamide-and-leu-enkephalin-analogs-in-vivo
https://www.benchchem.com/product/b12407390#comparing-ala2-met-enkephalinamide-and-leu-enkephalin-analogs-in-vivo
https://www.benchchem.com/product/b12407390#comparing-ala2-met-enkephalinamide-and-leu-enkephalin-analogs-in-vivo
https://www.benchchem.com/product/b12407390#comparing-ala2-met-enkephalinamide-and-leu-enkephalin-analogs-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12407390?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

